molecular formula C13H13N5O2S B2367041 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide CAS No. 1112032-88-8

2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide

Numéro de catalogue: B2367041
Numéro CAS: 1112032-88-8
Poids moléculaire: 303.34
Clé InChI: CXMCYTNGMRWLSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold fused with a substituted benzene sulfonamide moiety. Its design likely aims to exploit synergistic interactions for binding to protein targets, such as calpain-1 or allosteric sites in PEF(S) domains, as suggested by molecular docking studies .

The sulfonamide group enhances solubility and facilitates hydrogen bonding with residues like His131 and Trp168, while the triazolopyridazine ring enables π-π stacking interactions, a critical feature for stabilizing ligand-protein complexes . This dual functionality positions the compound as a candidate for modulating proteolytic or signaling pathways, though its exact biological targets remain to be fully elucidated.

Propriétés

IUPAC Name

2,4-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-9-3-4-11(10(2)7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMCYTNGMRWLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed to obtain similar triazole derivatives with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic uses.

Antidiabetic Activity

Studies have shown that derivatives of benzenesulfonamide can exhibit significant antidiabetic effects. For instance, compounds structurally related to 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide have been evaluated for their ability to inhibit enzymes related to glucose metabolism. In vivo studies indicate that these compounds can lower blood glucose levels effectively when compared to standard antidiabetic drugs such as glibenclamide .

Antimicrobial Properties

This compound and its derivatives have been tested for antimicrobial activity against various bacterial and fungal strains. The mechanisms often involve inhibition of bacterial growth through interference with metabolic pathways or cell wall synthesis. The minimum inhibitory concentrations (MIC) for several synthesized derivatives show promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of compounds similar to 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has also been explored. Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT116 (human colorectal carcinoma). These findings suggest that modifications on the sulfonamide scaffold could enhance anticancer efficacy .

Case Studies

Several case studies highlight the applications of related compounds:

Study Objective Findings
Study on Antidiabetic Activity Evaluate the antidiabetic potential of sulfonamide derivativesSome derivatives showed significant hypoglycemic effects comparable to glibenclamide.
Antimicrobial Screening Assess antimicrobial efficacy against various pathogensCompounds exhibited potent activity with MIC values as low as 1.27 µM against specific strains.
Cancer Cell Line Testing Investigate anticancer propertiesCertain derivatives showed IC50 values lower than standard chemotherapeutics indicating strong anticancer activity.

Mécanisme D'action

The mechanism of action of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding .

Comparaison Avec Des Composés Similaires

To contextualize the unique profile of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide, we compare it with structurally related compounds in terms of molecular interactions, physicochemical properties, and biological activities.

Structural and Interaction-Based Comparisons
Compound Name Key Structural Features Molecular Interactions Target Protein/Pathway
2,4-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide Benzene sulfonamide + triazolopyridazine π-stacking with His131/Trp168; H-bonds Calpain-1, PEF(S) domain
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl pyridine (Compound 10) Pyridine + triazolopyridazine π-stacking with Trp168; H-bond via pyridine nitrogen PEF(S) domain
AZD5153 Triazolopyridazine + piperidylphenoxy Binds BET bromodomains Epigenetic regulation
Lin28-1632 (C1632) N-Methylacetamide + triazolopyridazine Inhibits Lin28-RNA interactions Lin28-mediated let-7 suppression
E-4b (Triazolopyridazine-propenoic acid) Triazolopyridazine + propenoic acid Unknown Antiproliferative activity

Key Observations :

  • Triazolopyridazine Core: The triazolopyridazine moiety is a common feature across these compounds, enabling π-stacking with aromatic residues (e.g., Trp168 in PEF(S)) . However, the appended functional groups dictate target specificity. For instance, AZD5153’s piperidylphenoxy extension directs it to BET bromodomains, whereas the sulfonamide group in the target compound may favor protease binding.
  • Sulfonamide vs.

Key Observations :

  • Melting Points : Triazolopyridazine derivatives with polar substituents (e.g., E-4b) exhibit higher melting points, suggesting stronger intermolecular forces compared to chlorinated analogs (e.g., E-4d) .
  • Activity Trade-offs : Replacing benzamidine with triazolopyridazine (as in compounds 14–17 ) abolished thrombin inhibition but introduced antiproliferative effects, highlighting how scaffold modifications drastically alter bioactivity.
Target Selectivity and Mechanism
  • Calpain-1 vs. Lin28 : The target compound’s sulfonamide group aligns with calpain-1 inhibitors (e.g., compound 1 ), which interact with His131 via H-bonding. In contrast, Lin28-1632’s acetamide group likely disrupts RNA-binding interfaces .
  • PEF(S) Binders : Both the target compound and compound 10 bind PEF(S), but the former’s sulfonamide may occupy additional subpockets, as suggested by MDS chemical space analysis .

Activité Biologique

The compound 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a member of the sulfonamide class and incorporates a triazolo-pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : A benzene ring substituted with a sulfonamide group.
  • Functional Groups : Contains a triazolo[4,3-b]pyridazine moiety and two methyl groups at positions 2 and 4 on the benzene ring.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)0.83 ± 0.07
MCF-7 (Breast)0.15 ± 0.08
HeLa (Cervical)2.85 ± 0.74

These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting specific pathways involved in cancer cell proliferation.

Cardiovascular Effects

Sulfonamide derivatives have been studied for their effects on cardiovascular parameters. Specifically, research has demonstrated that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models:

Compound Dose (nM) Effect on Perfusion Pressure
Benzenesulfonamide0.001Control
2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide0.001Increased
4-(2-Amino-ethyl)-benzenesulfonamide0.001Decreased

The study showed that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure over time compared to control groups, indicating potential therapeutic effects on cardiovascular conditions .

Enzyme Inhibition

Triazolo-pyridazine derivatives are reported to inhibit various kinases, including c-Met kinase, which is implicated in several malignancies. The inhibition of c-Met has been linked to reduced cell proliferation and increased apoptosis in cancer cells . The specific interactions at the molecular level can be elucidated through docking studies which demonstrate how these compounds bind to target enzymes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications to the triazolo-pyridazine structure can significantly enhance biological activity. For instance:

  • Substitutions at specific positions on the triazole or pyridazine rings can improve binding affinity and selectivity for targets such as c-Met kinase.
  • The presence of electron-donating or withdrawing groups can alter pharmacokinetic properties and bioavailability.

Case Studies

  • In Vitro Studies : A series of experiments were conducted on various cancer cell lines to assess cytotoxicity and mechanism of action via flow cytometry and apoptosis assays.
  • In Vivo Models : Animal models were utilized to evaluate the efficacy of the compound in reducing tumor size and improving survival rates compared to control treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.